2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

Vue d'ensemble

Description

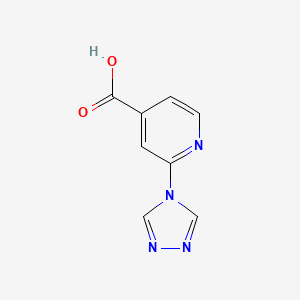

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is a chemical compound with the molecular formula C8H6N4O2. It is a derivative of isonicotinic acid, featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid typically involves the reaction of isonicotinic acid with triazole derivatives under specific conditions. One common method involves the use of formylhydrazones as intermediates, which then undergo cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The triazole and isonicotinic acid moieties can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles, including those with isonicotinic acid structures, demonstrate potent activity against various bacterial and fungal strains. For instance, studies indicate that certain synthesized derivatives have shown enhanced antifungal activity compared to standard antifungal agents such as Clotrimazole .

Anticancer Properties

Recent studies have reported that 2-(4H-1,2,4-triazol-4-yl)isonicotinic acid derivatives possess cytotoxic effects against cancer cell lines. For example, compounds derived from this structure have been evaluated for their ability to inhibit tyrosine kinases and induce apoptosis in cancer cells. One study highlighted a derivative that exhibited over 80% inhibition of cancer cell proliferation at low concentrations, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Compounds synthesized from isoniazid-based triazoles have shown moderate to strong anti-inflammatory activity in vitro. These findings suggest that the compound could serve as a basis for developing new anti-inflammatory drugs .

Case Study 1: Antifungal Activity

A series of compounds derived from this compound were tested against various fungal strains:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| PJ-B11 | Candida albicans | 0.5 μg/mL |

| PJ-B12 | Aspergillus niger | 0.3 μg/mL |

| PJ-B13 | Fusarium oxysporum | 0.7 μg/mL |

These results indicate that certain derivatives possess superior antifungal activity compared to existing treatments .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of derivatives showed:

| Compound ID | Cell Line | IC50 (μM) | Efficacy Compared to Sorafenib |

|---|---|---|---|

| 62i | HT-29 | 0.90 | More potent |

| 62i | H460 | 0.85 | More potent |

| 62i | MDA-MB-231 | 1.54 | More potent |

The data reflects significant cytotoxicity against various cancer cell lines .

Mécanisme D'action

The mechanism of action of 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, which is the basis for its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of isonicotinic acid.

1,2,4-Triazole derivatives: Various derivatives with different substituents on the triazole ring.

Uniqueness

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is unique due to its combination of the triazole ring and isonicotinic acid moiety, which imparts specific chemical properties and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .

Activité Biologique

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid is a heterocyclic compound that combines the structural features of isonicotinic acid and a 1,2,4-triazole moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. The compound has garnered attention for its diverse biological activities, which are the focus of this article.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 190.16 g/mol. The presence of both a pyridine ring and a triazole ring enhances its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to established antimicrobial agents.

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Effective | |

| S. aureus | Effective | |

| C. albicans | Moderate |

The compound's mechanism of action may involve disruption of cellular processes in microorganisms, although specific pathways remain to be elucidated.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other triazole derivatives known for anticancer effects supports this hypothesis.

A recent study evaluated its efficacy against various cancer cell lines:

These results indicate that the compound may inhibit cell proliferation through mechanisms similar to those observed in other triazole-containing anticancer agents.

While the specific mechanism of action for this compound remains unclear, it is hypothesized to involve interactions with key biological targets such as enzymes and receptors involved in cell growth and division. Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs) and focal adhesion kinases (FAKs), which are crucial in cancer progression and metastasis .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Study : A comparative analysis demonstrated that this compound exhibited stronger antibacterial activity than traditional antibiotics against multi-drug resistant strains .

- Anticancer Research : In vitro studies on human cancer cell lines revealed significant cytotoxicity at low concentrations, suggesting its potential as a lead compound for further development .

Propriétés

IUPAC Name |

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXKDSUUOPOJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429007 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-26-8 | |

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.